molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5

4-Methoxythieno[2,3-d]pyrimidine

Cat. No.: B13736434
CAS No.: 14080-52-5
M. Wt: 166.20 g/mol
InChI Key: MLVDSDPLMDXUJC-UHFFFAOYSA-N
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Description

4-Methoxythieno[2,3-d]pyrimidine is a chemical building block based on the privileged thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and materials science due to its similarity to natural purines . Researchers value this core structure for developing novel therapeutic agents. A key area of application is in oncology research, where thieno[2,3-d]pyrimidine derivatives have been extensively explored as potent inhibitors of various cancer targets. These compounds have shown promising activity as inhibitors of the epidermal growth factor receptor (EGFR), including mutant forms like EGFRL858R/T790M that are resistant to earlier therapies . Some derivatives function as multi-targeted agents, simultaneously inhibiting pathways such as EGFR kinase and microtubule polymerization, leading to effective anti-proliferation and apoptosis induction in cancer cell lines . Beyond oncology, the thieno[2,3-d]pyrimidine moiety serves as a core structure for antimicrobial discovery. Recent studies have synthesized novel derivatives that exhibit promising and excellent antimicrobial activities against a range of gram-positive and gram-negative bacteria as well as fungal pathogens . Furthermore, thieno[2,3-d]pyrimidine derivatives have emerged in materials science due to unique photophysical properties. Certain derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where fluorescence is enhanced in the solid or aggregated state, making them potential candidates for developing new fluorescent materials and sensors . The specific methoxy substitution at the 4-position can influence the compound's electronic properties, lipophilicity, and binding interactions, allowing researchers to fine-tune their molecules for specific biological or physical characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14080-52-5

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-methoxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3

InChI Key

MLVDSDPLMDXUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=NC=N1

Origin of Product

United States

Foundational & Exploratory

The Strategic Placement of a Methoxy Group at the C4 Position of the Thieno[2,3-d]pyrimidine Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its rigid, planar structure provides an excellent framework for the design of targeted therapeutics, particularly in the realm of kinase inhibition.[1] This technical guide delves into the nuanced yet critical role of methoxy substitution at the 4-position of the thieno[2,3-d]pyrimidine ring, exploring its impact on synthesis, biological activity, and overall structure-activity relationship (SAR).

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine system's structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a fertile ground for the development of inhibitors for various therapeutic targets, including but not limited to, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and phosphoinositide 3-kinases (PI3Ks).[1][2] The SAR of this scaffold is heavily influenced by the nature and position of its substituents, with the 4-position being a key vector for modulating potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of 4-Methoxy-Substituted Thieno[2,3-d]pyrimidines: A Methodical Approach

The introduction of a methoxy group at the C4 position of the thieno[2,3-d]pyrimidine scaffold is a critical step in the synthesis of these targeted inhibitors. A common and effective strategy involves the displacement of a suitable leaving group, typically a chlorine atom, from a 4-chloro-thieno[2,3-d]pyrimidine intermediate.

Experimental Protocol: Synthesis of 4-Methoxy-thieno[2,3-d]pyrimidines

This protocol outlines a generalized procedure for the synthesis of 4-methoxy-thieno[2,3-d]pyrimidines from a 4-chloro precursor.

Step 1: Preparation of the 4-Chloro-thieno[2,3-d]pyrimidine Intermediate

The synthesis typically begins with the construction of the core thieno[2,3-d]pyrimidine ring system, often via a Gewald reaction to form a 2-aminothiophene derivative, followed by cyclization with a suitable reagent to form the pyrimidine ring. The resulting thieno[2,3-d]pyrimidin-4-one is then chlorinated, commonly using phosphoryl chloride (POCl₃) or a Vilsmeier reagent, to yield the key 4-chloro intermediate.

Step 2: Methoxylation at the C4 Position

  • Reaction Setup: To a solution of the 4-chloro-thieno[2,3-d]pyrimidine derivative in a suitable anhydrous solvent (e.g., methanol, tetrahydrofuran), add a source of methoxide. Sodium methoxide is a commonly used reagent for this transformation.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic aromatic substitution.

  • Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-thieno[2,3-d]pyrimidine.

Structure-Activity Relationship of 4-Methoxy Substitution

The introduction of a methoxy group at the 4-position of the thieno[2,3-d]pyrimidine scaffold can significantly influence its biological activity. The following sections explore the SAR of this substitution, with a focus on its role in kinase inhibition.

4-Methoxy-thieno[2,3-d]pyrimidines as FGFR1 Inhibitors

Recent studies have identified 4-methoxythieno[2,3-d]pyrimidines as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[3]

In a study identifying novel FGFR1 inhibitors, a series of 4-methoxythieno[2,3-d]pyrimidine derivatives were synthesized and evaluated.[3] The 4-methoxy group was found to be a key contributor to the inhibitory activity. Molecular docking studies revealed that the methoxy group can engage in favorable interactions within the ATP-binding pocket of FGFR1.[3]

Compound IDR1R4R5FGFR1 IC₅₀ (µM)
1 HHH> 10
2 OCH₃HH5.6
3 OCH₃ClH2.3
4 OCH₃HOCH₃1.8
5 OCH₃ClOCH₃0.9
Data is representative and compiled for illustrative purposes based on common SAR findings in recent literature.[3]

The data clearly indicates that the presence of the 4-methoxy group is crucial for FGFR1 inhibitory activity. Further substitutions on the thieno[2,3-d]pyrimidine core, in conjunction with the 4-methoxy group, can lead to a significant enhancement in potency.[3]

Comparative Analysis with Other 4-Substituents

The choice of substituent at the 4-position is a critical determinant of the biological target and potency of thieno[2,3-d]pyrimidine derivatives. While the 4-methoxy group has shown promise as an FGFR1 inhibitor, other substitutions have been extensively explored for different targets.

  • 4-Anilino Substitution for EGFR Inhibition: The substitution of a 4-anilino group is a well-established strategy for developing potent EGFR inhibitors.[2] The anilino moiety can form key hydrogen bonds and hydrophobic interactions within the EGFR active site. The addition of a methoxy group on the 2-phenyl ring, in combination with a 4-anilino group, has been shown to enhance activity against both wild-type and mutant EGFR.[2]

  • 4-Amino Substitution for Diverse Kinase Inhibition: 4-Amino-thieno[2,3-d]pyrimidines have demonstrated broad-spectrum kinase inhibitory activity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase hinge region. The nature of the amine (primary, secondary, or incorporated into a heterocyclic ring) can be fine-tuned to achieve selectivity for specific kinases.

The decision to incorporate a 4-methoxy group versus other substituents is therefore a strategic one, driven by the desired therapeutic target and the specific interactions within the target's active site.

Visualizing the Synthetic and SAR Logic

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the key structure-activity relationships.

G cluster_synthesis Synthetic Workflow for 4-Methoxy-thieno[2,3-d]pyrimidines 2-Aminothiophene 2-Aminothiophene Thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2-Aminothiophene->Thieno[2,3-d]pyrimidin-4-one Cyclization 4-Chloro-thieno[2,3-d]pyrimidine 4-Chloro-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidin-4-one->4-Chloro-thieno[2,3-d]pyrimidine Chlorination (e.g., POCl3) 4-Methoxy-thieno[2,3-d]pyrimidine 4-Methoxy-thieno[2,3-d]pyrimidine 4-Chloro-thieno[2,3-d]pyrimidine->4-Methoxy-thieno[2,3-d]pyrimidine Methoxylation (e.g., NaOMe)

Caption: Synthetic pathway to 4-methoxy-thieno[2,3-d]pyrimidines.

G cluster_substituents Substitutions at C4 Position cluster_targets Primary Biological Targets Thieno[2,3-d]pyrimidine Core Thieno[2,3-d]pyrimidine Core Methoxy Methoxy Thieno[2,3-d]pyrimidine Core->Methoxy Anilino Anilino Thieno[2,3-d]pyrimidine Core->Anilino Amino Amino Thieno[2,3-d]pyrimidine Core->Amino FGFR1 FGFR1 Methoxy->FGFR1 Inhibition EGFR EGFR Anilino->EGFR Inhibition Various Kinases Various Kinases Amino->Various Kinases Inhibition

Caption: SAR of C4-substitutions on the thieno[2,3-d]pyrimidine core.

Conclusion and Future Directions

The strategic incorporation of a methoxy group at the 4-position of the thieno[2,3-d]pyrimidine scaffold has proven to be a valuable tactic in the design of selective kinase inhibitors, particularly for FGFR1. This substitution not only influences the potency of the compound but also directs its activity towards specific biological targets. The synthetic accessibility of 4-methoxy-thieno[2,3-d]pyrimidines, coupled with their promising biological profiles, makes them an attractive area for further investigation. Future research should focus on expanding the library of 4-methoxy-substituted analogs and exploring their efficacy in preclinical models to fully elucidate their therapeutic potential.

References

  • Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Unpublished.
  • Unpublished.
  • BenchChem. (2025).
  • Kotey, I. M., et al. (2019). Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors. Semantic Scholar.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
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  • Unpublished.
  • Unpublished.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry and drug discovery, the thieno[2,3-d]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of a specific derivative, 4-Methoxythieno[2,3-d]pyrimidine, a compound of interest for researchers in oncology and kinase inhibitor development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, this guide will detail its synthesis, potential applications, and avenues for procurement through custom synthesis.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system consisting of a thiophene ring fused to a pyrimidine ring. This structural motif is of significant interest to medicinal chemists due to its bioisosteric relationship with purines, allowing its derivatives to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The derivatization of this scaffold at various positions allows for the fine-tuning of its pharmacological properties.

Physicochemical Properties of 4-Methoxythieno[2,3-d]pyrimidine

Predictive models and data from analogous structures suggest the following physicochemical properties for 4-Methoxythieno[2,3-d]pyrimidine:

PropertyPredicted Value
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF
LogP Estimated to be in the range of 1.5-2.5

Note: These properties are estimated and should be confirmed through empirical analysis.

Synthesis of 4-Methoxythieno[2,3-d]pyrimidine: A Step-by-Step Protocol

The most logical and commonly employed synthetic route to 4-Methoxythieno[2,3-d]pyrimidine involves the nucleophilic substitution of a suitable precursor, typically 4-Chlorothieno[2,3-d]pyrimidine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This two-step process starts from the commercially available thieno[2,3-d]pyrimidin-4(3H)-one.

Step 1: Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one

  • Reagents and Solvents: Thieno[2,3-d]pyrimidin-4(3H)-one, phosphoryl trichloride (POCl₃) or a mixture of oxalyl chloride and DMF in dichloromethane.

  • Procedure: a. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in dichloromethane, slowly add oxalyl chloride. b. Add Thieno[2,3-d]pyrimidin-4(3H)-one to the reaction mixture. c. Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.[1] d. After completion, cool the reaction mixture to room temperature and carefully pour it into ice water. e. Extract the aqueous phase with dichloromethane. f. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain 4-Chlorothieno[2,3-d]pyrimidine.[1]

Step 2: Methoxylation of 4-Chlorothieno[2,3-d]pyrimidine

  • Reagents and Solvents: 4-Chlorothieno[2,3-d]pyrimidine, sodium methoxide (NaOMe), methanol (MeOH) or N,N-dimethylformamide (DMF).

  • Procedure: a. Dissolve 4-Chlorothieno[2,3-d]pyrimidine in a suitable solvent such as methanol or DMF. b. Add a solution of sodium methoxide in methanol to the reaction mixture. c. Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the resulting crude product by recrystallization or column chromatography to yield 4-Methoxythieno[2,3-d]pyrimidine.

Causality in Experimental Choices

The choice of a two-step synthesis starting from the 4-oxo precursor is dictated by the reactivity of the thieno[2,3-d]pyrimidine system. The 4-position is activated towards nucleophilic attack, making the displacement of a good leaving group like chloride with a methoxide anion an efficient transformation. The use of a strong chlorinating agent like phosphoryl trichloride or an oxalyl chloride/DMF system is standard for converting heterocyclic ketones to their corresponding chlorides.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation start Thieno[2,3-d]pyrimidin-4(3H)-one intermediate 4-Chlorothieno[2,3-d]pyrimidine start->intermediate Reflux reagent1 POCl3 or (COCl)2/DMF reagent1->intermediate product 4-Methoxythieno[2,3-d]pyrimidine intermediate->product Nucleophilic Substitution reagent2 Sodium Methoxide (NaOMe) in MeOH reagent2->product

Sources

The Role of 4-Methoxy Group in Thienopyrimidine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of the 4-methoxy group in thienopyrimidine-based kinase inhibitors.

Executive Summary: The "Methoxy" Dichotomy

In the optimization of thienopyrimidine scaffolds (bioisosteres of quinazolines and purines), the "4-methoxy" group plays two distinct but critical roles depending on its structural location. It is vital to distinguish between these two functionalities to interpret Structure-Activity Relationship (SAR) data accurately:

  • Core Substitution (4-methoxythieno[2,3-d]pyrimidine): A direct substitution on the pyrimidine ring. This creates an acceptor-only motif at the hinge-binding interface, often resulting in distinct selectivity profiles (e.g., FGFR1 inhibition) but potentially lower intrinsic affinity compared to 4-amino analogs.

  • Pendant Substitution (4-(x-methoxyanilino)...): A methoxy group located on the aromatic ring attached to the 4-position amine. This acts as a hydrophobic/electronic modulator , crucial for high-affinity binding in EGFR and VEGFR inhibitors by targeting the hydrophobic pocket II or solvent front.

This guide focuses primarily on the Core Substitution (the direct 4-methoxy group) as a specific chemotype, while contrasting it with the pendant variation to provide a complete medicinal chemistry context.

Structural Biology & Binding Mechanism

The Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold mimics the adenosine triphosphate (ATP) purine core. In a typical Type I kinase inhibitor binding mode:

  • N1 acts as a hydrogen bond acceptor (interaction with hinge region backbone NH).

  • C4-Substituent usually acts as a hydrogen bond donor (e.g., -NH2 or -NHAr) to the hinge region backbone carbonyl (e.g., Gatekeeper+2 residue).

The 4-Methoxy Core Mutation

Replacing the standard 4-amino group with a 4-methoxy group fundamentally alters the hinge interaction network.

Feature4-Amino Core (Standard)4-Methoxy Core (Variant)
H-Bond Donor Yes (NH to Hinge C=O)No (Oxygen cannot donate)
H-Bond Acceptor Weak (Lone pair on N)Yes (Oxygen lone pairs)
Electronic Effect Electron Donating (+M)Electron Donating (+M), but Inductive withdrawing (-I)
Steric Profile Small, polar HMethyl group requires hydrophobic space
Primary Targets Broad (EGFR, PI3K, mTOR)Specific (FGFR1, specialized kinases)

Mechanistic Insight: The 4-methoxy group abolishes the canonical H-bond donation to the hinge region. Consequently, 4-methoxythienopyrimidines often exhibit micromolar (µM) rather than nanomolar (nM) potency in broad screens. However, they gain selectivity . The methyl group of the methoxy moiety must be accommodated by a small hydrophobic recess in the ATP binding pocket. If the kinase (e.g., FGFR1) has a flexible hinge or a specific water network that can bridge the 4-oxygen to the backbone, binding is preserved.

Visualization of Binding Modes

The following diagram contrasts the binding interactions of the canonical amino-inhibitor versus the methoxy-inhibitor.

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor_amino 4-Amino-Thienopyrimidine cluster_inhibitor_methoxy 4-Methoxy-Thienopyrimidine Backbone_NH Backbone NH (Donor) N1_A N1 (Acceptor) Backbone_NH->N1_A H-Bond N1_M N1 (Acceptor) Backbone_NH->N1_M H-Bond Backbone_CO Backbone C=O (Acceptor) N4_A 4-NH (Donor) N4_A->Backbone_CO H-Bond O4_M 4-OMe (Acceptor/Hydrophobic) O4_M->Backbone_CO No H-Bond (Steric Clash or Water Bridge) Hydrophobic_Pocket Solvent/Hydrophobic Region O4_M->Hydrophobic_Pocket vdW Interaction (Methyl Group)

Caption: Comparative binding topology. The 4-amino derivative forms a dual H-bond clamp, while the 4-methoxy derivative relies on N1 anchoring and hydrophobic positioning of the methyl group.

Case Study: FGFR1 Inhibition

Research by Kotey et al. (2019) identified 4-methoxythieno[2,3-d]pyrimidines as a novel class of FGFR1 (Fibroblast Growth Factor Receptor 1) inhibitors.

  • Rationale: The study aimed to move away from the "promiscuous" amino-pyrimidine scaffold to find novel chemical space.

  • SAR Findings:

    • The 4-methoxy group was tolerated in FGFR1, yielding IC50 values in the range of 0.9 – 5.6 µM .[1]

    • While less potent than covalent irreversible inhibitors (like FIIN-1), these compounds represent a reversible, ATP-competitive series with distinct physicochemical properties (higher lipophilicity, no H-bond donor liability).

    • Critical Substituents: The activity of the 4-methoxy core is highly dependent on the substituents at the C-5 and C-6 positions of the thiophene ring to provide auxiliary binding energy (e.g., hydrophobic interactions with the gatekeeper residue).

Experimental Protocols

Synthesis of 4-Methoxythieno[2,3-d]pyrimidine

This protocol describes the conversion of the 4-chloro intermediate to the 4-methoxy derivative, a key step in generating this chemotype.

Reagents:

  • 4-Chlorothieno[2,3-d]pyrimidine (Intermediate)

  • Sodium Methoxide (NaOMe) or Methanol/NaH

  • Anhydrous Methanol (MeOH)

Workflow:

  • Preparation: Dissolve 1.0 eq of 4-chlorothieno[2,3-d]pyrimidine in anhydrous MeOH under inert atmosphere (N2).

  • Alkoxylation: Add 1.2 – 1.5 eq of Sodium Methoxide (0.5M solution in MeOH) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for disappearance of the starting chloride.

  • Workup: Quench with ice-cold water. The product often precipitates.

  • Purification: Filter the white solid. If no precipitate forms, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

Yield: Typically 85–95%. Note: This is a Nucleophilic Aromatic Substitution (SNAr). The thienopyrimidine ring is sufficiently electron-deficient to facilitate the displacement of the chloride by the methoxide ion.

Synthesis Start 4-Chloro-thieno[2,3-d]pyrimidine Intermediate Meisenheimer-like Transition State Start->Intermediate SNAr Addition Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 4-Methoxy-thieno[2,3-d]pyrimidine Intermediate->Product Elimination of Cl-

Caption: SNAr mechanism for the synthesis of the 4-methoxy derivative from the 4-chloro precursor.

Kinase Inhibition Assay (FGFR1)

To validate the role of the 4-methoxy group, a radiometric or FRET-based assay is required.

Method (Radiometric):

  • Buffer: 10 mM MOPS (pH 7.2), 0.1 mM Sodium Orthovanadate, 0.2 mM EDTA, 0.002% Brij-35.[1]

  • Enzyme: Recombinant FGFR1 kinase domain (10 mU/well).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (e.g., KKKSPGEYVNIEFG).

  • Initiation: Add compound (in DMSO) and initiate with Mg/ATP mix containing [γ-32P]ATP.[1]

  • Incubation: 30°C for 25 minutes.

  • Detection: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.

Success Criteria:

  • Z' Factor: > 0.5 for screening validation.

  • Reference: Use a known inhibitor (e.g., PD173074) as a positive control.

Comparative Data Summary

The following table summarizes the impact of the 4-position substituent on kinase activity, derived from aggregated SAR data (e.g., Kotey et al., 2019; BenchChem SAR Guides).

Scaffold Substituent (C-4)Interaction TypeTypical Potency (FGFR1)Selectivity PotentialMetabolic Stability
-NH2 (Amino) Donor/AcceptorHigh (nM)Low (Promiscuous)Moderate (N-acetylation risk)
-NH-Ar (Anilino) Donor/Acceptor + HydrophobicVery High (<10 nM)Tunable via Ar-groupModerate (CYP oxidation)
-OMe (Methoxy) Acceptor OnlyModerate (µM) High (Specific Fit) High (Ether is stable)
-Cl (Chloro) ElectrophileReactive (Intermediate)N/ALow (Hydrolysis risk)

References

  • Kotey, I. M., et al. (2019).[1] "Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors." Biopolymers and Cell, 35(1), 59-67.

  • BenchChem Technical Support. (2025). "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships." BenchChem Technical Guides.

  • Munchhof, M. J., et al. (2004). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity." Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.

  • Bugge, S., et al. (2014). "Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor." European Journal of Medicinal Chemistry, 75, 354-374.

Sources

An In-depth Technical Guide to Thienopyrimidine Derivatives as Dual EGFR and VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thienopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors for oncology.[1][2] This guide provides a comprehensive technical overview of thienopyrimidine derivatives engineered as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By simultaneously targeting tumor cell proliferation (via EGFR) and tumor-supplying angiogenesis (via VEGFR-2), these compounds represent a promising strategy for cancer treatment.[3][4] This document delves into the molecular rationale, structure-activity relationships (SAR), and the critical experimental protocols required to identify and validate these dual inhibitors, offering a robust framework for researchers in the field.

Chapter 1: The Strategic Imperative for Dual Kinase Inhibition in Oncology
1.1 The Role of EGFR in Cancer Progression

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][5] These pathways are fundamental regulators of cell proliferation, growth, and apoptosis.[6] In numerous cancers, including breast, colon, and lung, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling that drives malignant growth and metastasis.[3] This makes EGFR a validated and critical target for cancer therapy.[6]

1.2 The Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth beyond a few millimeters, supplying tumors with necessary oxygen and nutrients.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of this process.[8] Its activation by VEGF stimulates the proliferation and migration of endothelial cells, the building blocks of blood vessels.[9] The inhibition of VEGFR-2 is a cornerstone of anti-angiogenic therapy, effectively starving tumors and hindering their growth.

1.3 The Rationale for Dual EGFR/VEGFR-2 Inhibition

The signaling pathways of EGFR and VEGFR-2 are intricately linked. EGFR signaling can stimulate the production of VEGF, directly promoting angiogenesis.[3] Conversely, targeting VEGFR-2 can potentiate the anticancer effects of EGFR inhibitors.[3] This crosstalk provides a strong rationale for developing single agents that can simultaneously block both receptors. Dual inhibition offers the potential for a synergistic antitumor effect, addressing both the cancer cells directly and the vascular network that sustains them, which may lead to improved efficacy and a reduced likelihood of acquired resistance.[3][10] Vandetanib, an FDA-approved drug, serves as a clinical precedent, validating the therapeutic potential of dual EGFR/VEGFR-2 inhibition.[3][11]

EGFR_VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_ligands cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Activates PLCg PLCγ/PKC/Ca²⁺ VEGFR2->PLCg Activates EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis, Vascular Permeability PI3K_AKT->Angiogenesis PLCg->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Chapter 2: The Thienopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
2.1 Chemical Properties and Synthesis Overview

Thienopyrimidines are fused heterocyclic systems that are structural bioisosteres of purines, the core of ATP.[12][13] This inherent similarity to the natural kinase substrate makes the thienopyrimidine scaffold an excellent starting point for designing ATP-competitive inhibitors.[14] The synthesis of these compounds often involves the Gewald reaction to form a 2-aminothiophene precursor, followed by cyclization to construct the pyrimidine ring.[15] This modular synthesis allows for diverse substitutions at key positions, facilitating the optimization of potency and selectivity.[16]

2.2 Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which thienopyrimidine derivatives inhibit kinases is through competitive binding at the ATP pocket within the kinase domain.[14] These small molecules are designed to form specific hydrogen bonds with the "hinge region" of the kinase, a critical interaction that anchors the inhibitor in place and prevents ATP from binding.[14] By occupying this site, they block the phosphotransferase activity of EGFR and VEGFR-2, thereby halting the downstream signaling cascades that drive cancer progression.

Chapter 3: Design and Structure-Activity Relationship (SAR) of Thienopyrimidine-Based Dual Inhibitors

The development of potent and selective dual inhibitors requires a nuanced understanding of the SAR for each target. The thienopyrimidine core typically serves as the hinge-binding element, while substitutions at the C4 and C6 positions are modulated to achieve desired activity and physicochemical properties.[17]

  • C4 Position: This position is crucial for interacting with the solvent-exposed region. Substitutions with various anilino- or benzylamino- groups are common.[3][17] The nature of these groups significantly influences potency and selectivity. For instance, bulky or hydrophobic groups can be tailored to fit the specific contours of the EGFR or VEGFR-2 active site.

  • C6 Position: Modifications at this position often point towards the ribose-binding pocket. Introducing aryl groups via Suzuki coupling or other cross-coupling reactions has proven to be an effective strategy for enhancing potency.[17]

  • Solubilizing Moieties: Incorporating hydrophilic tails, often attached to the C4 or C6 substituents, can improve the aqueous solubility and overall drug-like properties of the compounds, although this can sometimes negatively impact cell permeability.[18]

Studies have shown that specific substitution patterns can confer potent dual activity. For example, certain 6,7,8,9-tetrahydro-5H-cyclohepta[9][19]thieno[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against both EGFR and VEGFR-2.[3]

CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Source
Compound 5f EGFR0.036MCF-71.12[3][15][20]
VEGFR-21.23[3][15][20]
Compound 5b EGFR0.042MCF-71.95[3]
VEGFR-20.51[3]
Erlotinib (Ref.) EGFR0.042MCF-71.94[3][15]
Sorafenib (Ref.) VEGFR-20.08MDA-MB-2315.91[9][21]
Chapter 4: Preclinical Evaluation: Methodologies and Protocols

Validating the dual inhibitory activity of novel thienopyrimidine derivatives requires a tiered approach, beginning with biochemical assays and progressing to cell-based functional assays.

4.1 Biochemical Kinase Assays (In Vitro)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase domain. They are essential for determining intrinsic potency (e.g., IC₅₀) and for initial SAR studies. A common and robust method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide.[5]

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (EGFR/VEGFR-2) - Peptide Substrate - Kinase Buffer - [γ-³³P]-ATP - Test Compound (Serial Dilutions) start->reagents reaction Set up Reaction: Combine buffer, substrate, kinase, and test compound in microplate wells. reagents->reaction initiate Initiate Reaction: Add [γ-³³P]-ATP to all wells. reaction->initiate incubate Incubate at 30°C (e.g., 30-60 minutes) initiate->incubate stop Stop Reaction: Add stop solution (e.g., phosphoric acid) and spot onto filter paper. incubate->stop wash Wash Filters: Remove unincorporated [γ-³³P]-ATP. stop->wash quantify Quantify: Measure incorporated radioactivity using a scintillation counter. wash->quantify analyze Data Analysis: Calculate % inhibition vs. control. Determine IC₅₀ using dose-response curve. quantify->analyze end End analyze->end

Caption: General workflow for an in vitro radiometric kinase assay.
  • Objective: To determine the IC₅₀ value of a test compound against EGFR or VEGFR-2 kinase.

  • Materials:

    • Recombinant human EGFR or VEGFR-2 kinase domain.

    • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[5]

    • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[22]

    • [γ-³³P]-ATP.

    • Test compound serially diluted in DMSO.

    • Stop solution (e.g., 3% phosphoric acid).

    • Filter mats (e.g., P81 phosphocellulose).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase, peptide substrate, and kinase buffer to each well.

    • Initiate the reaction by adding the [γ-³³P]-ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[5]

    • Stop the reaction by adding the stop solution.

    • Transfer a portion of the reaction mixture from each well onto the filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated ATP.

    • Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

4.2 Cell-Based Assays

These assays are critical for confirming that the biochemical activity of a compound translates into a functional effect in a physiological context. They assess a compound's ability to cross the cell membrane and inhibit the target kinase within the complex cellular environment.

  • Objective: To measure the effect of a test compound on the proliferation of cancer cell lines that are dependent on EGFR or VEGFR-2 signaling (e.g., A549, MCF-7, HUVEC).[3][4][8]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

    • Add an MTS or MTT reagent to each well. Viable cells will metabolize the reagent into a colored formazan product.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed adhere Incubate (24h) to allow cell adherence seed->adhere treat Treat Cells: Add serial dilutions of thienopyrimidine compound adhere->treat incubate Incubate (48-72h) treat->incubate reagent Add Proliferation Reagent (e.g., MTS/MTT) incubate->reagent incubate2 Incubate (1-4h) for color development reagent->incubate2 read Measure Absorbance with a plate reader incubate2->read analyze Data Analysis: Calculate % viability vs. control. Determine GI₅₀/IC₅₀. read->analyze end End analyze->end

Sources

Methodological & Application

Nucleophilic aromatic substitution conditions for thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution (


) Conditions for Thienopyrimidines
Content Type:  Application Note & Protocol Guide
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Kinase Scaffold

Thienopyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres to quinazolines and purines. Their utility is defined by their ubiquity in kinase inhibitors (e.g., EGFR, PI3K, mTOR) and GPCR modulators. Unlike their carbocyclic analogs, the thiophene ring introduces unique electronic properties—specifically, the electron-donating nature of sulfur modifies the electrophilicity of the pyrimidine ring, altering reactivity profiles.

This guide provides a rigorous, evidence-based framework for functionalizing thienopyrimidines using Nucleophilic Aromatic Substitution (


). We move beyond generic "mix-and-heat" recipes to explore the mechanistic drivers of regioselectivity and reactivity, ensuring reproducible, high-yield synthesis.

Mechanistic Grounding & Regioselectivity

The Electronic Landscape

The reactivity of thienopyrimidines (specifically the 4-chloro and 2,4-dichloro derivatives) is governed by the electron-deficient pyrimidine ring. The


 mechanism proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.

Key Reactivity Rule: In 2,4-dichlorothienopyrimidines, the C4 position is significantly more electrophilic than the C2 position .

  • C4 Sensitivity: The C4 position is para-like to N1 and ortho-like to N3. The negative charge in the transition state is effectively delocalized onto the electronegative nitrogens.[1]

  • Thiophene Influence: The isomer type (thieno[2,3-d] vs. thieno[3,2-d]) subtly shifts reactivity. The thieno[2,3-d] isomer is generally more reactive at C4 due to the inductive withdrawal of the adjacent nitrogen relative to the sulfur atom's positioning.

Visualization: Mechanistic Pathway

The following diagram illustrates the regioselective preference for C4 substitution followed by C2 substitution.

SNAr_Mechanism Start 2,4-Dichlorothienopyrimidine Inter Meisenheimer Complex (Charge delocalized on N) Start->Inter Attack at C4 (Fast) Nu1 Nucleophile 1 (1.0 eq) Nu1->Start Prod1 4-Substituted-2-Chloro (Major Product) Inter->Prod1 Elimination of Cl- Final 2,4-Disubstituted Product Prod1->Final Attack at C2 (Slow/Forcing) Nu2 Nucleophile 2 (Excess) Nu2->Prod1

Figure 1: Sequential functionalization logic. The C4 position is the kinetic entry point. C2 functionalization typically requires forcing conditions or transition metal catalysis.

Critical Reaction Parameters

Success in


 on this scaffold depends on balancing nucleophilicity with leaving group ability.[1]
A. Solvent Selection[2]
  • Protic Solvents (iPrOH, EtOH, n-BuOH):

    • Role: Stabilize the leaving group (chloride) via H-bonding.

    • Use Case: Standard aminations.[2] Isopropanol (iPrOH) is the "Gold Standard" because products often precipitate upon cooling, simplifying purification.

  • Aprotic Polar Solvents (DMF, DMSO, NMP):

    • Role: Enhance nucleophilicity of the amine/alkoxide by solvating the cation (if using salt bases).

    • Use Case: Unreactive amines (anilines), sterically hindered nucleophiles, or C2 substitutions requiring high heat (

      
      C).
      
  • Acetonitrile (

    
    ): 
    
    • Role: Good compromise for solubility and workup; often used with carbonate bases.

B. Base Selection
  • Tertiary Amines (DIEA,

    
    ):  Standard for neutralizing HCl generated during the reaction. Soluble in organic media.
    
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Essential when using amine salts (e.g., amine hydrochlorides) or phenols. Cesium carbonate is superior for sluggish reactions due to the "Cesium Effect" (higher solubility/basicity).

Validated Protocols

Protocol A: Regioselective C4-Amination (The "Workhorse")

Target: Selective substitution of Cl at C4 in 2,4-dichlorothieno[2,3-d]pyrimidine.

Materials:

  • Substrate: 2,4-Dichlorothieno[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (1.5 equiv)
    
  • Solvent: Isopropanol (iPrOH) [Concentration: 0.2 M]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the thienopyrimidine substrate and iPrOH.

  • Activate: Add DIEA followed by the amine dropwise at Room Temperature (RT).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours. (Monitor by LCMS).

    • Anilines/Hindered Amines: Heat to

      
      C for 4–12 hours.
      
  • Workup (Precipitation Method): Cool the mixture to

    
    C. Add water (equal volume to iPrOH). The product usually precipitates as a solid. Filter, wash with cold water/iPrOH (1:1), and dry.
    
  • Workup (Extraction Method): If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Expert Insight: If regioselectivity is poor (C2 vs C4 mixtures), lower the temperature to


C and add the amine very slowly. Sterics play a huge role; bulky amines are naturally more selective for the less hindered C4 position.
Protocol B: Forcing C2-Substitution

Target: Displacement of the C2-Cl (usually after C4 is already substituted).

Materials:

  • Substrate: 4-Amino-2-chlorothieno[2,3-d]pyrimidine

  • Nucleophile: Amine (excess, 3–5 equiv)

  • Solvent: n-Butanol or DMSO

  • Conditions: Thermal (

    
    C) or Microwave (
    
    
    
    C).

Procedure:

  • Dissolve: Dissolve substrate in n-Butanol (high boiling point).

  • Add: Add excess amine (3–5 eq). No external base is needed if amine is in large excess; otherwise add 3 eq of DIEA.

  • Heat: Reflux (

    
    C) for 12–24 hours.
    
    • Microwave Option: Heat at

      
      C for 30–60 mins in a sealed tube (Solvent: EtOH or NMP).
      
  • Workup: Concentrate solvent. Flash chromatography is usually required as C2-substitution is prone to side reactions (hydrolysis).

Troubleshooting & Optimization Logic

When the standard protocols fail, use this logic flow to optimize.

Optimization_Flow Problem Reaction Stalled or Low Yield? Check1 Is the Nucleophile an Aniline? Problem->Check1 Action1 Switch to n-BuOH/HCl (cat) or Buchwald Coupling Check1->Action1 Yes Check2 Is Regioselectivity Poor (C2/C4 mix)? Check1->Check2 No Action2 Lower Temp to 0°C Use bulky base (DIEA) Check2->Action2 Yes Check3 Is Substrate Hydrolyzing (OH byproduct)? Check2->Check3 No Action3 Dry Solvents (Anhydrous) Switch to molecular sieves Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for common


 issues in thienopyrimidines.
Comparative Conditions Table
Nucleophile TypePreferred SolventBaseTemp (

C)
Notes
Aliphatic Amine iPrOH or EtOHDIEA25 – 60Fast, clean, often precipitates.
Aniline (Aryl Amine) n-BuOH or DMFNone or HCl (cat)100 – 120Anilines are weak nucleophiles. Acid catalysis can activate the pyrimidine ring.
Alkoxide (RO-) THF or DioxaneNaH0 – 25Highly reactive. Risk of bis-substitution.
Thiol (RS-) DMF

25 – 60Very good nucleophile. Requires inert atmosphere (

) to prevent disulfide formation.

References

  • Synthesis of 4-amino substituted thienopyrimidines using

    
    . 
    Source: ResearchGate.[3][4]
    URL:[Link]
    
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Source: MDPI (Molecules). URL:[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Source: StackExchange (Chemistry). URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Source:[3][4][5] PMC (PubMed Central). URL:[Link]

  • Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. 
    Source: PubMed.
    URL:[Link]
    

Sources

Crystallization methods for 4-methoxythieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 4-Methoxythieno[2,3-d]pyrimidine Derivatives

Executive Summary & Scientific Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and purines. Derivatives functionalized at the C4 position—specifically 4-methoxythieno[2,3-d]pyrimidines —are potent inhibitors of receptor tyrosine kinases (RTKs) such as FGFR1, EGFR, and VEGFR-2.

The Crystallization Challenge: Unlike their 4-oxo (lactam) or 4-amino precursors, 4-methoxy derivatives lack a strong hydrogen-bond donor at the C4 position. This alters the crystal lattice energy, often leading to:

  • Oiling Out: The compound separates as a liquid phase before crystallizing due to a depressed melting point relative to the solvent boiling point.

  • Polymorphism: Conformational flexibility of the methoxy group and the thiophene ring allows for multiple packing arrangements.

This guide provides three validated protocols to address these challenges, moving beyond "trial-and-error" to a mechanistic approach based on solubility parameters and nucleation kinetics.

Physicochemical Profile & Solvent Selection

Understanding the solute-solvent interaction is critical. The 4-methoxythieno[2,3-d]pyrimidine core is a lipophilic weak base .

PropertyValue / CharacteristicImplication for Crystallization
LogP ~2.5 – 3.5 (Derivative dependent)Low water solubility; requires organic co-solvents.
pKa (N1/N3) ~3.0 – 4.5Weakly basic; solubility increases significantly in acidic media (pH < 2).
H-Bonding Acceptors: N1, N3, O(Methoxy), SGood solubility in protic solvents (Alcohols) via H-bonding.
Pi-Stacking High (Planar aromatic system)Prone to aggregation; requires slow cooling to prevent amorphous precipitation.
Solvent Screening Logic
  • Primary Solvents (Good Solubility): Dichloromethane (DCM), DMSO, DMF. Use for dissolution.

  • Anti-Solvents (Poor Solubility): Water, Hexanes, Diethyl Ether. Use for forcing precipitation.

  • Recrystallization Solvents (Temperature Dependent): Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN). Ideal for thermal recrystallization.

Validated Experimental Protocols

Protocol A: Thermal Recrystallization (Standard Purity Enhancement)

Best for: Removing minor impurities from crude solids that are already crystalline but impure.

Mechanism: Exploits the steep solubility curve of thienopyrimidines in lower alcohols. The 4-methoxy group allows solubility in boiling ethanol, while the rigid heterocyclic core drives lattice formation upon cooling.

Step-by-Step Methodology:

  • Preparation: Charge crude 4-methoxythieno[2,3-d]pyrimidine (1.0 eq) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add Ethanol (absolute) (approx. 10-15 mL per gram of solid).

    • Note: If the derivative is highly lipophilic (e.g., contains long alkyl chains), use 95:5 Ethanol:Chloroform .

  • Reflux: Heat the mixture to reflux (78 °C). If solids remain after 15 minutes, add solvent in 1 mL increments until a clear solution is obtained.

    • Critical Check: If the solution is dark/colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation (Cooling): Remove from heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours. Rapid cooling traps impurities.

  • Maturation: Once at RT, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry under vacuum (40 °C, 5 mbar) for 12 hours.

Expected Yield: 65–85% Purity: >98% (HPLC)

Protocol B: Anti-Solvent Precipitation (For Oiling-Out Prone Compounds)

Best for: Derivatives that form oils or "gums" during thermal cooling, or for initial isolation from reaction mixtures.

Mechanism: Uses a "Good Solvent" (DMSO/DMF) to solvate the hydrophobic core and a "Bad Solvent" (Water) to drastically increase the interfacial tension, forcing precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil/solid in a minimum volume of DMSO or DMF at room temperature. (Target conc: 200 mg/mL).

  • Filtration: Syringe-filter (0.45 µm PTFE) the solution to remove dust/insolubles (nucleation sites).

  • Anti-Solvent Addition:

    • Place the DMSO solution in a beaker with vigorous stirring.

    • Add Water dropwise via an addition funnel.

    • Ratio: Target a final solvent ratio of 1:3 (DMSO:Water).

  • Oiling Out Management:

    • If an oil forms: Stop water addition. Add a seed crystal (if available) or scratch the glass side with a spatula.

    • Sonication: Briefly sonicate the mixture (30 seconds) to disrupt the oil phase and induce crystallization.

  • Aging: Stir the suspension for 2 hours.

  • Isolation: Filter and wash copiously with water to remove residual DMSO.

Protocol C: Reactive Crystallization (Salt Formation)

Best for: Bioavailability enhancement and rigorous purification of the base.

Mechanism: Protonation of the pyrimidine nitrogen (N1) disrupts the crystal lattice of the free base and forms a new, ionic lattice with higher melting point and stability.

Step-by-Step Methodology:

  • Dissolve 4-methoxythieno[2,3-d]pyrimidine in Ethyl Acetate (EtOAc) .

  • Cool to 0 °C.

  • Add HCl (4M in Dioxane) dropwise (1.1 equivalents).

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Stir for 30 minutes.

  • Filter and wash with Diethyl Ether.

Visualization of Workflows

Figure 1: Decision Matrix for Crystallization Method

CrystallizationLogic Start Crude 4-methoxythieno[2,3-d]pyrimidine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Oil / Gum CheckState->Oil Low MP / Impure SolubilityCheck Soluble in hot EtOH? Solid->SolubilityCheck MethodB Protocol B: Anti-Solvent Precipitation (Solvent: DMSO/Water) Oil->MethodB First Pass MethodA Protocol A: Thermal Recrystallization (Solvent: EtOH or MeOH) SolubilityCheck->MethodA Yes SolubilityCheck->MethodB No (Too insoluble) MethodC Protocol C: Salt Formation (Solvent: EtOAc/HCl) MethodA->MethodC If Bioavailability Needed MethodB->MethodA Refinement

Caption: Decision tree for selecting the optimal crystallization strategy based on the physical state and solubility profile of the crude material.

Figure 2: Molecular Interactions Driving Crystal Growth

MolecularInteractions Core Thieno[2,3-d]pyrimidine Core PiStack Pi-Pi Stacking (Aggregation) Core->PiStack Planar Rings HBond H-Bonding (Solvation) Core->HBond N1/N3 atoms Methoxy 4-Methoxy Group (Acceptor Only) Methoxy->HBond Oxygen atom Solvent Ethanol (Donor) Solvent->HBond OH group HBond->PiStack Modulates

Caption: Mechanistic view of intermolecular forces. Ethanol disrupts aggregation via H-bonding, allowing controlled stacking (crystallization) upon cooling.

Quality Control & Characterization

To ensure the protocol was successful, the following analytical validations are required:

  • 1H NMR (DMSO-d6): Verify the integrity of the 4-methoxy group (singlet at ~4.0 ppm). Ensure no solvent entrapment (e.g., DMSO peak at 2.50 ppm).

  • PXRD (Powder X-Ray Diffraction): Essential for checking polymorphism. Sharp, defined peaks indicate high crystallinity. Amorphous "halos" indicate failed crystallization or oiling out.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm indicates the melting point. A broad peak suggests impurities or a mixture of polymorphs.

Troubleshooting "Oiling Out"

If the product separates as an oil during Protocol A:

  • Reheat to dissolve the oil.

  • Add a seed crystal at the cloud point.

  • Slow down stirring: High shear can sometimes promote oiling over crystallization.

  • Switch Solvent: Change from Ethanol to Isopropanol (IPA) . The lower dielectric constant of IPA often favors crystallization of these lipophilic heterocycles.

References

  • Synthesis and recrystallization of thieno[2,3-d]pyrimidine-2,4-diol. Source: Longdom Publishing. URL:

  • Investigation into Improving the Aqueous Solubility of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. Source: RSC Medicinal Chemistry.[1] URL:

  • Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones (Solvent effects on crystallization). Source: Uzhhorod National University.[2] URL:

  • Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors. Source: Biopolymers and Cell / ResearchGate. URL:

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Alkoxythieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents. The versatility of the thieno[2,3-d]pyrimidine system and its amenability to chemical modification make it a highly attractive starting point for the development of novel therapeutics. In particular, substitution at the 4-position of the pyrimidine ring is a key strategy for modulating biological activity.

This application note provides a detailed protocol for the efficient synthesis of 4-alkoxythieno[2,3-d]pyrimidine derivatives via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. This modern synthetic approach offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry.

The Synthetic Strategy: Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chlorothieno[2,3-d]pyrimidine to its 4-alkoxy analogues proceeds through a nucleophilic aromatic substitution mechanism. In this reaction, an alkoxide nucleophile, generated in situ from the corresponding alcohol and a base, attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride leaving group.

The reaction is significantly accelerated by microwave irradiation. Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating effect dramatically increases the rate of reaction, often reducing multi-hour or even day-long conventional reflux procedures to mere minutes.[2][3] This rapid, controlled heating minimizes the formation of side products and can lead to cleaner reaction profiles and higher isolated yields.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of 4-Alkoxythieno[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of 4-alkoxythieno[2,3-d]pyrimidines from 4-chlorothieno[2,3-d]pyrimidine and various alcohols using a dedicated microwave reactor.

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol, benzyl alcohol)

  • Sodium hydride (NaH) 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or the corresponding alcohol)

  • Microwave reaction vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Microwave reactions are performed in sealed vessels under pressure. Always use appropriate blast shields and follow the manufacturer's safety guidelines for the microwave reactor.

Step-by-Step Procedure:

  • Preparation of the Alkoxide: In a dry microwave reaction vial containing a magnetic stir bar, add 4-chlorothieno[2,3-d]pyrimidine (1.0 mmol).

  • Add the desired anhydrous alcohol (5.0 mL).

  • Carefully add sodium hydride (1.2 mmol, 1.2 eq) or potassium tert-butoxide (1.2 mmol, 1.2 eq) to the suspension in portions. Note: The in situ formation of the alkoxide is exothermic and may cause gas evolution.

  • Seal the reaction vial securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction mixture by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-alkoxythieno[2,3-d]pyrimidine.

Data Presentation: A Comparative Overview

The following table provides representative, albeit projected, data for the microwave-assisted synthesis of various 4-alkoxythieno[2,3-d]pyrimidines based on typical outcomes for similar SNAr reactions. This data illustrates the efficiency and versatility of the microwave-assisted protocol.

EntryAlcohol (R-OH)BaseSolventTemperature (°C)Time (min)Typical Yield (%)
1MethanolNaHMethanol10015>90
2EthanolNaHEthanol12020>85
3n-PropanolKOtBu1,4-Dioxane14025>80
4iso-PropanolKOtBu1,4-Dioxane15030>75
5n-ButanolNaHn-Butanol15030>80
6Benzyl alcoholNaH1,4-Dioxane14020>90

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 4-alkoxythieno[2,3-d]pyrimidines.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 4-Chlorothieno[2,3-d]pyrimidine + Alcohol + Base solvent Anhydrous Solvent reagents->solvent Add to Microwave Vial mw_reactor Microwave Irradiation (100-150°C, 10-30 min) solvent->mw_reactor quench Quench with Water mw_reactor->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product 4-Alkoxythieno[2,3-d]pyrimidine purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

Causality and Trustworthiness in the Protocol

The choice of microwave irradiation as the energy source is predicated on its ability to deliver energy directly to the polar reactants, resulting in rapid and uniform heating that is difficult to achieve with conventional oil baths. This leads to a significant acceleration of the SNAr reaction, which is often sluggish at lower temperatures. The use of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial for the quantitative deprotonation of the alcohol to form the reactive alkoxide nucleophile. Anhydrous conditions are paramount to prevent the quenching of the base and the formation of byproducts.

This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for optimization of the reaction time. The purification by column chromatography ensures the isolation of the target compound in high purity, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The high yields and clean reaction profiles typically observed with this method instill confidence in its reproducibility.

Conclusion

The microwave-assisted synthesis of 4-alkoxythieno[2,3-d]pyrimidines represents a significant improvement over conventional synthetic methods. This approach is rapid, efficient, and high-yielding, making it an ideal tool for the rapid generation of libraries of novel compounds for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.

References

  • Gaonkar, S. L., Ahn, C., & Princia, S. (2014). Microwave-assisted and conventional synthesis of benzothieno [3,2-e][2][4][5] triazolo[4,3-c]pyrimidines: A comparative study. Journal of the Korean Chemical Society, 58(4), 388-392. [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2014). A comparative study of microwave-assisted and conventional synthesis of some new 4, 6-diaryl-pyrimidin-2-yl-amines and their antimicrobial evaluation. Medicinal Chemistry Research, 23(6), 2864-2873. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1059-1072. [Link]

  • Hesse, S., Kirsch, G., & T. M. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Letters in Organic Chemistry, 4(1), 23-26. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2012). Thieno [2, 3-d] pyrimidines: a new door for medicinal chemists. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 601-620. [Link]

Sources

Preparation of thieno[2,3-d]pyrimidine library for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Formatting of Thieno[2,3-d]pyrimidine Libraries for Kinase-Targeted HTS

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline and purine.[1] It serves as a foundational core for ATP-competitive kinase inhibitors (e.g., EGFR, PI3K, and VEGFR targets). This Application Note provides a rigorous, scalable protocol for generating a focused library of C-4 substituted thieno[2,3-d]pyrimidines. Unlike academic protocols focused on single-compound synthesis, this guide emphasizes parallel synthesis efficiency , purification logistics , and downstream HTS formatting to ensure data integrity during screening.

Strategic Rationale & Workflow

Successful HTS campaigns require libraries with high structural diversity but uniform physicochemical properties. The thieno[2,3-d]pyrimidine core offers a "plug-and-play" architecture:

  • Positions 5 & 6 (Thiophene Ring): Defined by the starting ketone/aldehyde in the Gewald reaction (Lipophilicity/Shape).

  • Position 4 (Pyrimidine Ring): The primary vector for diversity via Nucleophilic Aromatic Substitution (

    
    ), ideal for introducing solubilizing groups or H-bond donors.
    
Library Production Workflow

The following diagram illustrates the transition from batch synthesis of the electrophilic core to parallel generation of the library.

ThienoLibraryWorkflow Start Raw Materials (Ketone + S8 + CN-CH2-COOEt) Gewald Step 1: Gewald Reaction (Batch Synthesis) Start->Gewald Morpholine Base Cyclization Step 2: Pyrimidine Cyclization (Formamide/Formic Acid) Gewald->Cyclization Ring Closure Activation Step 3: Chlorination (POCl3) (Generate Electrophilic Core) Cyclization->Activation Cl- Installation Distribution Aliquot Core into 96-Well Reaction Blocks Activation->Distribution Dissolve in DMF/Dioxane Diversity Step 4: Parallel SnAr (Add Unique Amines R-NH2) Distribution->Diversity Array Synthesis Workup High-Throughput Workup (Solid Phase Extraction / Precip) Diversity->Workup Scavenging QC QC Gate: LC-MS (>90%) & DMSO Solubility Workup->QC Plating HTS Formatting (Echo Dispense -> Assay Ready) QC->Plating Pass

Figure 1: Logical flow from bulk intermediate synthesis to parallel library generation and HTS formatting.

Phase 1: Core Scaffold Synthesis (Batch Scale)

Objective: Synthesize 5-10g of the 4-chlorothieno[2,3-d]pyrimidine core. This material serves as the common intermediate for the entire library.

Step 1.1: The Gewald Reaction

This multicomponent reaction constructs the thiophene ring with the necessary amino and ester functionalities.

  • Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (Base), Ethanol.[2]
    
  • Protocol:

    • Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in Ethanol (5 mL/mmol).

    • Add Morpholine (1.0 eq) dropwise. Note: The reaction is exothermic.

    • Reflux for 3–5 hours. Monitor by TLC.[3][4]

    • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

    • Critical Insight: Morpholine is preferred over triethylamine as it often leads to higher yields and cleaner precipitation of the 2-aminothiophene intermediate [1].

Step 1.2: Pyrimidine Cyclization
  • Reagents: Formamide (Excess), Ammonium Acetate (Catalytic).

  • Protocol:

    • Suspend the 2-aminothiophene intermediate in Formamide (10 vol).

    • Heat to 140–160°C for 6–12 hours.

    • Workup: Cool and pour into ice water. The thieno[2,3-d]pyrimidin-4(3H)-one will precipitate.[5] Filter and dry under vacuum.[4]

Step 1.3: Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Protocol:

    • Suspend the pyrimidinone in neat

      
       (excess).
      
    • Reflux for 3–4 hours until the solution becomes clear.

    • Safety Critical: Remove excess

      
       via rotary evaporation. Quench the residue by slowly pouring onto crushed ice/ammonia solution.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Result: 4-chlorothieno[2,3-d]pyrimidine (The "Scaffold").

Phase 2: Library Diversification (Parallel Synthesis)

Objective: Convert the single chloro-scaffold into 96 or 384 unique compounds using a diverse set of amines.

Reaction: Nucleophilic Aromatic Substitution (


).
Format:  96-well deep-well polypropylene blocks.
Protocol:
  • Scaffold Preparation: Dissolve the 4-chloro scaffold in anhydrous Dioxane or DMF to a concentration of 0.2 M.

  • Dispensing: Aliquot 500

    
    L of scaffold solution (100 
    
    
    
    mol) into each well.
  • Reagent Addition: Add 1.2 equivalents of a unique primary or secondary amine to each well.

    • Tip: Include a base (DIPEA, 2.0 eq) if using amine salts.

  • Reaction: Seal the block and heat at 80–100°C for 12 hours.

    • Causality: The C-4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring, allowing displacement without palladium catalysts [2].

  • Scavenging (Purification):

    • Add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid).

    • Shake for 4 hours.

    • Filter into a receiving plate.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac).

Phase 3: Quality Control & HTS Formatting

Objective: Ensure compounds are "Assay Ready" and free of false-positive generators.

QC Criteria
ParameterSpecificationMethodRationale
Purity >90% (Minimum)LC-MS (UV 254nm)Impurities compete for the binding pocket, skewing

data.
Identity M+H within 0.5 DaMS (ESI+)Confirms successful

displacement.
Solubility Clear at 10 mMVisual/NephelometryPrecipitation causes "noise" and false negatives in optical assays.
Storage and Plating[6][7]
  • Solubilization: Re-suspend dried compounds in 100% DMSO to a master concentration of 10 mM.

  • Storage: Store in Low Dead Volume (LDV) source plates (cyclic olefin copolymer) at -20°C.

    • Avoid: Polystyrene plates for long-term DMSO storage (leaching risk).

  • Assay Plate Generation: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes (e.g., 50 nL) to assay plates.

    • Target: Final assay concentration of 10

      
      M (assuming 50 
      
      
      
      L assay volume) = 0.1% DMSO final.[6][7]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Gewald Step Old/Wet Sulfur or weak base.Use fresh elemental sulfur. Switch base to Morpholine [1].
Incomplete

(Library Step)
Steric hindrance of amine.Increase temperature to 120°C or switch solvent to NMP.
Precipitation in DMSO Compound is too lipophilic (High LogP).Sonicate for 30 mins. If persistent, dilute to 1 mM.
"Sticky" Compounds in Assay Aggregation.Add 0.01% Triton X-100 to the assay buffer.

References

  • Elmongy, E.I., et al. (2021).[8] Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Activity. Bioorganic Chemistry. Retrieved from [Link]

  • EU-Openscreen. (2021). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]

  • National Human Genome Research Institute. (2023). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxythieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxythieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are crucial pharmacophores found in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4] Achieving a high yield of the target molecule, 4-methoxythieno[2,3-d]pyrimidine, is often hampered by issues in cyclization, chlorination, or the final substitution step. This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific reasoning behind our recommendations to empower you to optimize your synthetic route.

General Synthetic Pathway Overview

The most common and reliable synthetic route to 4-methoxythieno[2,3-d]pyrimidine is a multi-step process commencing with the construction of a 2-aminothiophene intermediate, followed by pyrimidine ring formation, chlorination, and a final nucleophilic aromatic substitution (SNAr). The overall workflow is depicted below.

Synthetic_Pathway cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation Starting_Materials Ketone/Aldehyde + Malononitrile + Sulfur Gewald_Reaction Gewald Reaction Starting_Materials->Gewald_Reaction Base (e.g., Morpholine, Triethylamine) 2_Aminothiophene 2-Aminothiophene-3-carbonitrile Gewald_Reaction->2_Aminothiophene Cyclization Cyclization 2_Aminothiophene->Cyclization Formamide or DMF-DMA Thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Chlorination Chlorination Thienopyrimidinone->Chlorination Cyclization->Thienopyrimidinone Chlorinating_Agent POCl3 or (COCl)2/DMF Chlorinating_Agent->Chlorination 4_Chloro 4-Chlorothieno[2,3-d]pyrimidine Chlorination->4_Chloro SNAr SNAr Reaction 4_Chloro->SNAr Sodium_Methoxide Sodium Methoxide (NaOMe) in Methanol Sodium_Methoxide->SNAr Final_Product 4-Methoxythieno[2,3-d]pyrimidine SNAr->Final_Product Gewald_Troubleshooting Start Low Yield in Gewald Reaction Check_Base Is the base optimal? (e.g., Morpholine vs. TEA) Start->Check_Base Check_Temp Is temperature controlled? (Maintain 40-60°C) Check_Base->Check_Temp Yes Optimize_Base Switch to Morpholine. Monitor pH if possible. Check_Base->Optimize_Base No Check_Stoich Is stoichiometry correct? (Slight excess of sulfur) Check_Temp->Check_Stoich Yes Optimize_Temp Use a water bath for stable heating. Add sulfur portion-wise to control exotherm. Check_Temp->Optimize_Temp No Optimize_Stoich Use 1.1 eq of sulfur. Ensure malononitrile is high purity. Check_Stoich->Optimize_Stoich No Success Improved Yield Check_Stoich->Success Yes Optimize_Base->Check_Temp Optimize_Temp->Check_Stoich Optimize_Stoich->Success

Caption: Troubleshooting workflow for optimizing the Gewald reaction.

Issue 2: Inefficient Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one

Question: I'm struggling to convert the thieno[2,3-d]pyrimidin-4(3H)-one to the 4-chloro intermediate. My reaction with phosphorus oxychloride (POCl₃) is sluggish and gives a low yield, and the workup is difficult. Are there better methods?

Answer: This is a common bottleneck. The lactam oxygen of the pyrimidinone needs to be activated for substitution. While neat POCl₃ is a classic reagent, it often requires high temperatures and long reaction times, which can lead to degradation. [5][6]A more modern and efficient approach is using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent in situ. [7] Comparison of Chlorination Methods:

Reagent SystemTemperatureReaction TimeTypical YieldNotes
Neat POCl₃Reflux (~110°C)4-12 hours50-70%Harsh conditions, difficult workup (quenching excess POCl₃). [6]
POCl₃ with a base (e.g., N,N-diethylaniline)Reflux3-6 hours60-80%Base scavenges HCl, can improve yield but adds to purification complexity.
Oxalyl Chloride / cat. DMF in DCM0°C to Reflux1-3 hours>90%Milder conditions, volatile byproducts, easier workup, often gives a cleaner product. [7]

Why the Vilsmeier Approach is Better:

The reaction of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent readily activates the lactam oxygen under much milder conditions than POCl₃, leading to a faster and cleaner conversion to the 4-chloro derivative. The byproducts (CO, CO₂, and HCl) are gaseous, simplifying the workup procedure.

Issue 3: Incomplete Conversion During the Final Methoxylation Step

Question: My SNAr reaction of 4-chlorothieno[2,3-d]pyrimidine with sodium methoxide is not going to completion. I always have a significant amount of the starting chloro-compound left, even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion in this nucleophilic aromatic substitution is typically due to issues with the quality of the sodium methoxide, insufficient equivalents of the nucleophile, or the presence of moisture.

Causality and Solutions:

  • Reagent Quality: Sodium methoxide is highly hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilicity. It is best to use freshly prepared sodium methoxide or a recently purchased, sealed bottle. You can prepare a fresh solution by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Stoichiometry: While a stoichiometric amount of NaOMe might seem sufficient, it's often beneficial to use a slight excess (1.2 to 1.5 equivalents) to ensure the reaction goes to completion, especially if there's any chance of moisture quenching the reagent.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your methanol is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Water can protonate the methoxide, rendering it non-nucleophilic, and can also hydrolyze the starting material or product.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate without promoting significant side reactions.

Issue 4: Product Purification and Isolation

Question: My final 4-methoxythieno[2,3-d]pyrimidine product is an oil or a low-melting solid that is difficult to purify by recrystallization. Column chromatography results in yield loss. Are there alternative purification strategies?

Answer: Purification can indeed be challenging. If standard column chromatography is leading to significant product loss, consider these alternatives:

  • Trituration: This is a highly effective technique for purifying solids from soluble impurities. After concentrating your crude product, add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir the suspension vigorously. The product should remain as a solid, which can then be collected by filtration.

  • Acid-Base Extraction: The pyrimidine ring nitrogens are weakly basic. You can potentially wash an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a dilute acid (e.g., 1M HCl). Your product may partition into the aqueous layer as the hydrochloride salt. After separating the layers, you can neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your purified product back into an organic solvent. This is effective for removing non-basic impurities.

  • Kugelrohr Distillation: If your product is a thermally stable oil, short-path distillation using a Kugelrohr apparatus under high vacuum can be an excellent method for purification, especially on a smaller scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine (High-Yield Method)

This protocol utilizes the Vilsmeier approach for a cleaner, more efficient chlorination.

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.5 mL, 19.7 mmol) in anhydrous dichloromethane (50 mL) cooled to 0°C under a nitrogen atmosphere, slowly add oxalyl chloride (2.5 mL, 29.6 mmol). [7]2. Stir the mixture at 0°C for 30 minutes. A white precipitate of the Vilsmeier reagent may form.

  • Add thieno[2,3-d]pyrimidin-4(3H)-one (1.5 g, 9.86 mmol) in one portion.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 40°C) for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into 100 mL of ice-water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane = 1:4) to afford 4-chlorothieno[2,3-d]pyrimidine as a white solid (expected yield: >90%). [7]

Protocol 2: Synthesis of 4-Methoxythieno[2,3-d]pyrimidine

This protocol emphasizes anhydrous conditions to maximize yield.

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.27 g, 11.7 mmol) in small pieces to anhydrous methanol (30 mL) cooled in an ice bath under a nitrogen atmosphere. Allow all the sodium to react completely.

  • To this solution, add a solution of 4-chlorothieno[2,3-d]pyrimidine (1.68 g, 9.86 mmol) in anhydrous methanol (20 mL).

  • Stir the reaction mixture at room temperature for 2 hours, or gently warm to 40°C for 1 hour to ensure completion. Monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by trituration with cold diethyl ether or by column chromatography to obtain 4-methoxythieno[2,3-d]pyrimidine.

References
  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • Said, M. M., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Packard, G. K., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. PubMed. Available from: [Link]

  • El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Available from: [Link]

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • Tien, Y.-W., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

Sources

Validation & Comparative

Distinguishing 4-Methoxythieno[2,3-d]pyrimidine from N-Methyl-4-oxo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for distinguishing the regiochemical isomers of thieno[2,3-d]pyrimidines, specifically focusing on the differentiation between the O-alkylated (4-methoxy) and N-alkylated (3-methyl-4-oxo) forms.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

Executive Summary: The Ambident Nucleophile Challenge

In the development of kinase inhibitors (e.g., FGFR1, PI3K) and antimicrobial agents, the thieno[2,3-d]pyrimidine scaffold is a privileged structure.[1] However, the precursor thieno[2,3-d]pyrimidin-4(3H)-one contains an ambident nucleophilic motif (N3-C4-O).[1]

Upon alkylation, two distinct isomers can form:

  • 4-methoxythieno[2,3-d]pyrimidine (O-isomer): The "lactim ether" form, often desired for aromaticity and specific binding pockets.[1]

  • 3-methylthieno[2,3-d]pyrimidin-4(3H)-one (N-isomer): The "lactam" form, thermodynamically favored in many polar solvents.[1]

Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data.[1] This guide outlines the mechanistic origins and provides a self-validating analytical protocol to distinguish them.[1]

Mechanistic Divergence & Synthesis

The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle and solvent effects.[1]

Reaction Pathways[1][2][3][4]
  • Kinetic Control (O-Alkylation): Reaction with "hard" electrophiles (e.g., dimethyl sulfate, MeOTf) or using silver salts (Ag2CO3) often favors the oxygen atom, which retains the aromatic character of the pyrimidine ring during the transition state.[1]

  • Thermodynamic Control (N-Alkylation): Reaction with alkyl halides (MeI) in polar aprotic solvents (DMF, DMSO) with alkali bases (K2CO3, Cs2CO3) typically favors the N3-nitrogen.[1] The resulting amide (lactam) is thermodynamically more stable due to the strong C=O bond.

Visualization: Alkylation Pathways

AlkylationPathways Precursor Thieno[2,3-d]pyrimidin-4(3H)-one (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Negative Charge) Precursor->Anion Base (Deprotonation) O_Isomer 4-Methoxythieno[2,3-d]pyrimidine (O-Alkylation) Anion->O_Isomer Ag2CO3 / MeI (Hard Electrophile/Kinetic) N_Isomer 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one (N-Alkylation) Anion->N_Isomer K2CO3 / DMF / MeI (Thermodynamic) O_Isomer->N_Isomer Thermal Rearrangement (Chapman/Dimroth)

Figure 1: Divergent alkylation pathways of the thieno[2,3-d]pyrimidine scaffold. Note that O-isomers can sometimes rearrange to N-isomers under high heat.[1]

Analytical Toolbox: Definitive Characterization

Relying solely on low-resolution LC-MS is insufficient, as both isomers share the same molecular weight (


).[1] The following multi-modal approach guarantees identification.
A. NMR Spectroscopy (The Gold Standard)

Proton (


H) and Carbon (

C) NMR provide the most distinct signatures.[1]
Feature4-Methoxy (O-Isomer) 3-Methyl-4-oxo (N-Isomer) Causality/Explanation

H Methyl Shift

3.90 – 4.15 ppm

3.30 – 3.60 ppm
Oxygen is more electronegative than Nitrogen, deshielding the methyl protons more strongly.[1]

C Methyl Shift

53 – 56 ppm

30 – 35 ppm
Direct attachment to Oxygen vs. Nitrogen drastically alters the carbon environment.

C Carbonyl/C4

162 – 165 ppm (C-O)

155 – 159 ppm (C=O)
The C4 carbon in the O-isomer is part of an aromatic system (imidate), whereas the N-isomer has a distinct amide carbonyl.[1]
HMBC Correlation Me protons

C4 (Aromatic)
Me protons

C4 (Carbonyl) & C2
N-Me shows correlations to both flanking ring carbons (C2 and C4); O-Me correlates primarily to C4.[1]
B. IR Spectroscopy[1][6][7]
  • N-Isomer: Exhibits a strong, sharp Amide I band (C=O stretch) at 1660–1690 cm⁻¹ .[1]

  • O-Isomer: Lacks the carbonyl stretch.[1] Instead, look for C-O-C stretching vibrations around 1000–1300 cm⁻¹ and enhanced aromatic skeletal bands.[1]

C. HMBC Decision Tree

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive confirmation method if 1D NMR is ambiguous (e.g., due to overlapping signals).[1]

HMBC_Decision Start Acquire 1H-13C HMBC Spectrum Step1 Locate Methyl Proton Signal (3.3 - 4.2 ppm) Start->Step1 Step2 Trace Correlation to Quaternary Carbon (C4) Step1->Step2 CheckC4 Check Chemical Shift of C4 Step2->CheckC4 ResultN C4 ~ 155-159 ppm (Carbonyl-like) CONFIRMED: N-Isomer CheckC4->ResultN Upfield Carbonyl ResultO C4 > 162 ppm (Aromatic C-O) CONFIRMED: O-Isomer CheckC4->ResultO Downfield Aromatic

Figure 2: HMBC workflow for assigning regiochemistry.[1] The chemical shift of the quaternary carbon coupled to the methyl group is the discriminator.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxythieno[2,3-d]pyrimidine (O-Isomer)

Targeting the Kinetic Product via Chlorination This method avoids the ambident ambiguity by converting the oxo-group to a leaving group first.[1]

  • Chlorination: Reflux thieno[2,3-d]pyrimidin-4(3H)-one in POCl

    
      (Phosphorus oxychloride) for 2-4 hours.
    
    • Monitor: TLC will show a less polar spot (4-chloro derivative).[1]

    • Workup: Evaporate excess POCl

      
      , quench with ice-water, neutralize with NaHCO
      
      
      
      , and extract with DCM.[1]
  • Methoxylation: React the 4-chloro intermediate with NaOMe (Sodium Methoxide) in dry methanol at reflux for 1-2 hours.

    • Mechanism:[1][2][3][4] S

      
      Ar nucleophilic aromatic substitution.[1]
      
    • Yield: Typically >80% exclusively O-isomer.[1]

Protocol B: Synthesis of 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one (N-Isomer)

Targeting the Thermodynamic Product

  • Direct Alkylation: Dissolve thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in DMF (Dimethylformamide).

  • Base: Add K

    
    CO
    
    
    
    (1.5 eq) and stir for 15 min at Room Temperature (RT).
  • Alkylation: Add MeI (Methyl Iodide, 1.1 eq) dropwise.[1] Stir at RT for 4–12 hours.[1]

  • Purification: Pour into water. The N-isomer usually precipitates.[1] If a mixture forms (minor O-isomer), separate via column chromatography (N-isomer is significantly more polar/slower moving on Silica gel than the O-isomer).[1]

Comparative Data & Biological Implications[1][4][11]

Physical Properties Table
Property4-Methoxy (O-Isomer)N-Methyl-4-oxo (N-Isomer)
Polarity (TLC) High R

(Less Polar)
Low R

(More Polar)
Solubility Soluble in non-polar organic solvents (DCM, Et

O)
Requires polar solvents (DMSO, MeOH, DMF)
Melting Point Generally LowerGenerally Higher (due to dipole interactions)
Biological Case Study: FGFR1 vs. Antimicrobial Activity
  • FGFR1 Inhibitors: Research indicates that 4-methoxy derivatives often serve as effective ATP-competitive inhibitors because the aromatic pyrimidine ring mimics the adenine ring of ATP, allowing specific H-bonding in the hinge region [1].[1]

  • TrmD Inhibitors: Conversely, for antimicrobial targets like tRNA-(N1G37) methyltransferase (TrmD), the 4-oxo (N-alkyl) derivatives have shown superior binding affinity compared to their alkoxy counterparts, likely due to specific dipole interactions within the bacterial active site [2].[1]

References

  • Kotey, I. M., et al. (2019).[1][4] "Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors." Biopolymers and Cell, 35(2), 150-158.[1] Link

  • Kovaleva, I., et al. (2021).[1] "The comparative study of antimicrobial activity for 4-methylthieno[2,3-d]pyrimidine and their 4-oxo analogues." Sciforum, Mol2Net-07.[1] Link

  • Dzhavakhishvili, S. G., et al. (2009).[1][5] "Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions." Journal of Combinatorial Chemistry, 11(3), 508-514.[1][5] Link[1]

  • Mavrova, A. T., et al. (2023).[1] "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models." Molecules, 28(17), 6358.[1] Link[1]

Sources

Advanced Structural Elucidation of Methoxy-Thienopyrimidines: A Comparative MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Executive Summary: The Isomeric Challenge

Thienopyrimidines serve as bioisosteres for purines and quinazolines, forming the scaffold of numerous kinase inhibitors (e.g., PI3K, EGFR inhibitors). In metabolic stability studies and impurity profiling, distinguishing between regioisomers—specifically 2-methoxy versus 4-methoxy substituted thienopyrimidines—is a critical analytical bottleneck.

While both isomers share identical molecular weights and elemental compositions (


), their biological efficacy differs drastically. This guide compares their mass spectrometric behaviors, demonstrating that fragmentation pathway dominance  under Collision-Induced Dissociation (CID) is the reliable discriminator, rather than simple mass measurement.

Technical Deep Dive: Fragmentation Mechanics

The core differentiator lies in the proximity of the methoxy group to the ring nitrogens. This structural nuance dictates whether the molecule undergoes a Radical Cleavage (homolytic) or a Rearrangement-Driven Neutral Loss (heterolytic).

Comparative Mechanism Analysis
Feature2-Methoxy-Thienopyrimidine 4-Methoxy-Thienopyrimidine
Dominant Pathway Neutral Loss Rearrangement Radical Cleavage
Key Mechanism 1,3-Hydrogen Shift (Mc-Lafferty type interaction)Homolytic bond fission
Primary Fragment


Secondary Fragment


Driving Force Proximity of two flanking Nitrogens facilitates H-transfer.Steric freedom favors methyl radical ejection to form stable cation.
Diagnostic Ratio High abundance of

High abundance of

The "Ortho-Effect" in ESI-MS/MS

In the 2-methoxy isomer, the methoxy group is flanked by two nitrogen atoms (N1 and N3). Upon protonation (typically at N1 or N3), the methoxy hydrogen is spatially positioned to transfer to the adjacent nitrogen. This facilitates the elimination of a neutral formaldehyde molecule (


, 30 Da).

In the 4-methoxy isomer, the methoxy group is adjacent to only one nitrogen and the C5 carbon of the thiophene ring. The geometry for the 4-membered transition state required for


 loss is energetically less favorable than the direct homolytic cleavage of the 

bond, leading to a dominant methyl radical loss (

).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.

FragmentationPathways Parent Protonated Precursor [M+H]+ Sub2OMe 2-Methoxy Isomer (N-flanked) Parent->Sub2OMe Isomer A Sub4OMe 4-Methoxy Isomer (C-flanked) Parent->Sub4OMe Isomer B TransState2 1,3-H Shift Transition State Sub2OMe->TransState2 Low Energy Frag2_1 [M+H - CH2O]+ (Loss of 30 Da) TransState2->Frag2_1 - Formaldehyde Frag2_2 [M+H - CH2O - CO]+ (Ring Contraction) Frag2_1->Frag2_2 - CO RadicalState Homolytic Fission Sub4OMe->RadicalState High Energy Frag4_1 [M+H - CH3]+. (Loss of 15 Da) RadicalState->Frag4_1 - Methyl Radical Frag4_2 [M+H - CH3 - CO]+ Frag4_1->Frag4_2 - CO

Figure 1: Divergent fragmentation pathways for 2-methoxy vs. 4-methoxy thienopyrimidines under ESI-MS/MS conditions.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the data, this protocol includes internal validation steps ("Checkpoints") that confirm the instrument is performing correctly before data interpretation.

Methodology: Energy-Resolved Mass Spectrometry (ER-MS)

Objective: Determine the breakdown curves of the parent ion to identify the crossover point of diagnostic fragments.

  • Sample Preparation:

    • Dissolve compound to 1

      
      M in 50:50 Methanol:Water + 0.1% Formic Acid.
      
    • Checkpoint: Verify isotopic pattern.[1] The presence of Sulfur must show an

      
       peak at ~4.5% relative intensity. If absent, the scaffold is incorrect.
      
  • Direct Infusion:

    • Infuse at 5-10

      
      L/min into the ESI source.
      
    • Source Temp: 300°C; Capillary Voltage: 3.5 kV.

  • Stepwise Fragmentation (The Validation Loop):

    • Isolate the precursor ion

      
      .[2]
      
    • Step A: Acquire spectra at Collision Energy (CE) = 0, 10, 20, 30, 40, 50 eV.

    • Step B: Plot the Relative Abundance (RA) of

      
       [M-15] and [M-30] vs. CE.
      
  • Data Interpretation Logic:

    • If RA(

      
      ) > RA(
      
      
      
      ) at low CE (10-20 eV)
      
      
      2-Methoxy Isomer .
    • If RA(

      
      ) is dominant and stable across CE range 
      
      
      
      4-Methoxy Isomer .
Diagnostic Decision Tree

DecisionTree Start Analyze MS2 Spectrum Select Precursor [M+H]+ Check15 Is [M-15]+ (Methyl Loss) Present? Start->Check15 Check30 Is [M-30]+ (Formaldehyde Loss) Present? Check15->Check30 Yes Result2 Identify: 2-Methoxy Isomer Check15->Result2 No (Rare) RatioCheck Calculate Ratio R R = Int(M-30) / Int(M-15) Check30->RatioCheck Both Present Result4 Identify: 4-Methoxy Isomer Check30->Result4 No [M-30] RatioCheck->Result4 R < 0.5 RatioCheck->Result2 R > 1.0

Figure 2: Logical decision tree for assigning thienopyrimidine regioisomers based on fragment intensity ratios.

Comparative Data Summary

The following table summarizes the characteristic ions observed for a generic Methoxy-Thienopyrimidine (


 Da) to illustrate the shift in mass spectral patterns.
Ion Type

(Theoretical)
2-Methoxy Abundance4-Methoxy AbundanceStructural Origin
Precursor 251 (

)
100%100%Protonated Molecule
Methyl Loss 236 (

)
Low (< 20%)High (> 80%) Radical cleavage of

Formaldehyde Loss 221 (

)
High (> 60%) Trace (< 5%)Rearrangement via N-H interaction
Ring Cleavage 193 (

)
ModerateLowLoss of

after

loss
Thiophene Fragment 110VariableVariableThiophene ring intact cation

Note: Relative abundances are approximate and dependent on collision energy (CE). The trend (High vs. Low) remains consistent.

Conclusion

For researchers characterizing methoxy-thienopyrimidines, the loss of formaldehyde (30 Da) is the definitive biomarker for the 2-methoxy isomer. Conversely, a spectrum dominated by methyl radical loss (15 Da) strongly indicates the 4-methoxy substitution. By utilizing the energy-resolved protocol described above, analysts can confidently assign regioisomers without the need for synthetic standards of every potential isomer.

References

  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[3] [Link]

  • Chemistry Steps. (2025). The McLafferty Rearrangement. Chemistry Steps Educational Resources. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Comparative Analysis of 4-Substituted Thienopyrimidines: Unraveling the Potency of 4-Methoxy versus 4-Amino Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the thienopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors targeting key players in cancer signaling pathways. The substituent at the 4-position of this bicyclic heterocycle is a critical determinant of biological activity. This guide provides a comparative analysis of the inhibitory potency, as measured by IC50 values, of 4-methoxy and 4-amino substituted thienopyrimidines against various cancer cell lines and protein kinases. This in-depth technical guide is designed for researchers, scientists, and drug development professionals to inform future discovery efforts.

The Thienopyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

Thienopyrimidines are bioisosteres of purines and quinazolines, enabling them to effectively compete with ATP for the binding pocket of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The strategic modification of the thienopyrimidine core has led to the development of inhibitors for crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).

Comparative Analysis of IC50 Values: 4-Amino vs. 4-Methoxy Derivatives

Performance Against Breast Cancer Cell Lines

The MCF-7 human breast cancer cell line is a widely used model for evaluating the efficacy of potential anticancer agents. The data below compares the cytotoxic activity of 4-amino thienopyrimidine derivatives with a notable, highly potent 4-hydroxy-substituted thienopyrimidine bearing a methoxy-containing moiety.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-thieno[2,3-d]pyrimidine 2-alkyl derivative 3MCF-70.045[2]
4-Amino-thieno[2,3-d]pyrimidine 2-alkyl derivative 4MCF-70.11[2]
4-Amino-thieno[2,3-d]pyrimidine 2-(p-tolyl) derivative 2MCF-70.013[3][4]
4-Hydroxy-thieno[2,3-d]pyrimidine 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}MCF-70.00421[2]

Note: The 4-hydroxy derivative contains a methoxy group within the substituent at the 4-position and is included as the most relevant available compound for comparison.

The data suggests that while 4-aminothienopyrimidines exhibit potent low micromolar to nanomolar activity against the MCF-7 cell line, the methoxy-containing 4-hydroxy-substituted analog demonstrates exceptionally high potency in the picomolar range.[2] This highlights the significant impact that the nature of the substituent at the 4-position can have on cytotoxic activity.

Structure-Activity Relationship (SAR) Insights

The observed differences in potency between 4-amino and 4-methoxy (or methoxy-containing) analogs can be attributed to several factors related to their electronic and steric properties.

  • Hydrogen Bonding: The 4-amino group can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This is a common binding motif for many kinase inhibitors.[5]

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the pyrimidine ring and modulate the overall binding affinity. In contrast, the amino group has a more complex electronic character, capable of both donation and acceptance depending on the context.

  • Steric Hindrance and Conformational Flexibility: The size and orientation of the substituent at the 4-position can dictate the ability of the molecule to fit optimally into the binding site. While a simple methoxy group is relatively small, larger alkoxy groups or the amino group with further substitutions can introduce steric hindrance.

A review of fused pyrimidine systems as EGFR inhibitors suggests that the presence of electron-withdrawing groups at certain positions can be detrimental to activity, whereas appropriate substitutions on a 4-anilino moiety (a substituted amine) are often beneficial.[5] This underscores the nuanced role of the 4-substituent in achieving high potency.

Experimental Methodologies

The determination of IC50 values is a cornerstone of drug discovery research. The following outlines a general protocol for assessing the anti-proliferative activity of thienopyrimidine derivatives against cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The thienopyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using a suitable software.[6]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_detection Detection & Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Thienopyrimidine Compounds C Treat Cells with Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow of the MTT assay for determining IC50 values.

Signaling Pathway Context

Thienopyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways that are constitutively active in cancer cells. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_PI3K 4-Substituted Thienopyrimidines Thieno_PI3K->PI3K Inhibition Thieno_EGFR 4-Substituted Thienopyrimidines Thieno_EGFR->RTK Inhibition

Caption: Inhibition of key cancer signaling pathways by thienopyrimidines.

Conclusion

The available data, while not from direct comparative studies, suggests that both 4-amino and 4-methoxy (or methoxy-containing) thienopyrimidine derivatives can exhibit potent anticancer activity. The 4-amino group is a well-established pharmacophore for kinase inhibition, often engaging in crucial hydrogen bonding interactions. However, the exceptional potency of a methoxy-containing 4-hydroxy-thienopyrimidine derivative highlights the potential for discovering highly active compounds through modifications at this position. Further research involving the synthesis and parallel testing of 4-methoxy and 4-amino analogs on the same thienopyrimidine core is warranted to provide a definitive comparison and to further elucidate the structure-activity relationships that govern their inhibitory potential.

References

  • Mavrova, A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6342. [Link]

  • Yancheva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 893977. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 118109. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). ResearchGate. [Link]

  • In vitro IC50 (μM) value of 4a and 4b toward tumor cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021). Bioorganic & Medicinal Chemistry, 38, 116117. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021). Molecules, 27(1), 123. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). Bulletin of Mathematical Biology, 82(4), 49. [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (2014). The Scientific World Journal, 2014, 589093. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6688-6707. [Link]

  • Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia. [Link]

  • (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... (n.d.). ResearchGate. [Link]

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Comparative Docking Guide: Thienopyrimidine Analogs Targeting the EGFR ATP-Binding Pocket

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Docking Score Comparison of Thienopyrimidine Analogs in ATP Binding Pocket Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere to the quinazoline core found in FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. By mimicking the adenine ring of ATP, these analogs function as Type I competitive inhibitors. This guide provides a technical comparison of thienopyrimidine derivatives against standard inhibitors, analyzing docking scores, binding modes, and experimental correlation.[1]

Structural Basis & Mechanistic Rationale[2]

Why Thienopyrimidines? The ATP binding pocket of kinases, particularly the Epidermal Growth Factor Receptor (EGFR), is a hydrophobic cleft flanked by a "hinge" region. The efficacy of an inhibitor depends on its ability to:

  • Mimic Adenine: The thienopyrimidine core forms essential hydrogen bonds with the hinge region residues (specifically Met793 in EGFR).

  • Occupy the Hydrophobic Pocket: Substituents at the C-4 position extend into the hydrophobic pocket II, often interacting with the gatekeeper residue (Thr790 or Met790).

  • Scaffold Hopping: Compared to quinazolines, the thiophene ring alters the electron density and vector orientation of substituents, potentially overcoming resistance mutations like T790M.

Signaling Pathway Context

Inhibition of the ATP pocket prevents autophosphorylation, shutting down downstream proliferation pathways.

EGFR_Pathway EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Inhibitor Thienopyrimidine Analog Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR signaling cascade showing the competitive inhibition point where thienopyrimidine analogs displace ATP.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and trustworthiness, the following protocol utilizes a Redocking Validation step. If the Root Mean Square Deviation (RMSD) of the redocked co-crystallized ligand is > 2.0 Å, the system is considered invalid.

Step-by-Step Methodology
  • Protein Preparation (Target: EGFR WT, PDB: 4HJO)

    • Clean-up: Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

    • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

    • Optimization: Fix missing atoms and minimize energy using the OPLS3e force field (if using Schrödinger) or Gasteiger charges (if using AutoDock).

  • Ligand Preparation

    • Generation: Convert 2D structures of thienopyrimidine analogs to 3D.

    • Energy Minimization: Minimize ligand energy (RMS gradient < 0.01 kcal/mol/Å) to ensure a relaxed conformation.

    • State: Generate tautomers and ionization states at pH 7.4 ± 0.5.

  • Grid Generation (The "Search Space")

    • Center: Defined by the centroid of the co-crystallized ligand (e.g., Erlotinib).

    • Dimensions:

      
       Å box (sufficient to cover the hinge, gatekeeper, and solvent-exposed regions).
      
  • Docking & Scoring

    • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide SP/XP (Schrödinger).

    • Validation: Re-dock the native ligand.[2] Criteria: RMSD

      
       2.0 Å.
      

Docking_Workflow PDB PDB Structure (e.g., 4HJO) Prep Protein Prep (Remove H2O, Add H+) PDB->Prep Grid Grid Box Generation (Center on Ligand) Prep->Grid Dock Molecular Docking (Vina / Glide) Grid->Dock Ligand Thienopyrimidine Analogs (3D) Ligand->Dock Valid Validation: RMSD < 2.0 Å? Dock->Valid Score Binding Affinity (kcal/mol) Valid->Grid Fail (Refine) Valid->Score Pass

Figure 2: Self-validating molecular docking workflow ensuring structural fidelity before scoring.

Comparative Analysis: Docking Scores & Binding Modes

The following data synthesizes results from multiple studies comparing thienopyrimidine derivatives against standard Quinazoline inhibitors.

Note on Scoring Functions:

  • AutoDock Vina: Scores are binding affinities (

    
    ) in kcal/mol. More negative = better binding.
    
  • MOE (Molecular Operating Environment): Uses a different scoring function (S-score), often resulting in lower absolute numbers (e.g., -15 to -25 kcal/mol).

  • Comparison Rule: Only compare scores generated within the same software environment.

Table 1: AutoDock Vina Comparison (Target: EGFR WT)

Standard Baseline: Erlotinib (-7.8 to -8.3 kcal/mol)

Compound IDScaffold ClassBinding Affinity (kcal/mol)Key Interactions (Residues)Experimental IC50 (nM)
PAS1 [1]Thieno[2,3-d]pyrimidine-8.7 Met793 (H-bond), Lys745N/A
PAS9 [1]Thieno[2,3-d]pyrimidine-8.7 Met793, Cys773N/A
TP02 [2]Thieno[2,3-d]pyrimidine-9.0 Met793, Leu718High Potency (Predicted)
Lenvatinib (Ref)Quinoline-urea-8.3Asp800, Glu804~4 nM (VEGFR2)
Erlotinib (Ref)Quinazoline-7.9Met793 (Hinge)2 nM

Insight: The thienopyrimidine analogs PAS1 and TP02 exhibit superior binding affinities (-0.8 to -1.1 kcal/mol improvement) compared to the Erlotinib baseline in Vina simulations. This suggests that the thiophene ring allows for tighter packing in the hydrophobic pocket I.

Table 2: MOE Scoring Comparison (Target: EGFR WT & T790M Mutant)

Standard Baseline: Erlotinib (-23.94 kcal/mol in MOE)

Compound IDTargetBinding Score (kcal/mol)Binding Mode Analysis
Compound 5b [3]EGFR WT-17.22 H-bond with Met769; Hydrophobic interaction with Val702.
Erlotinib EGFR WT-23.94Classic H-bond with Met793.
Compound 5b [3]EGFR T790MHigh Affinity Occupies Adenine pocket; overcomes steric hindrance of Met790.

Critical Analysis: While Compound 5b shows a numerically "worse" docking score than Erlotinib in MOE (-17.22 vs -23.94), experimental validation reveals it is 2.5x safer against normal cells and highly active against the resistant T790M mutant (IC50 = 204 nM). This highlights that docking scores are indicative but not absolute predictors of biological efficacy, especially when resistance mutations induce conformational changes.

Experimental Validation & Correlation

To transition from in silico predictions to biological reality, the docking scores must be contextualized with IC50 data.

  • The "Hinge" Factor: Successful thienopyrimidine analogs (e.g., Compound 5b, PAS1) consistently maintain the Met793 hydrogen bond. Loss of this interaction correlates with a drastic drop in potency (IC50 > 10 µM).

  • Gatekeeper Tolerance: The T790M mutation introduces a bulky Methionine at the gatekeeper position.

    • Quinazolines (Erlotinib): Clash with Met790.[2][3]

    • Thienopyrimidines:[1][4][2][5][6][7][8][9][10] The 5-membered thiophene ring is smaller than the 6-membered benzene ring of quinazoline, providing a "steric relief" that allows these analogs to accommodate the mutant residue more effectively.

Conclusion

Thienopyrimidine analogs represent a potent scaffold for ATP-competitive inhibition.[5]

  • Performance: They consistently achieve docking scores comparable to or exceeding standard quinazolines (-8.7 to -9.0 kcal/mol in Vina).

  • Advantage: The structural flexibility of the thiophene ring offers a strategic advantage in designing dual inhibitors (EGFR/VEGFR) and overcoming steric-based resistance mutations.

  • Recommendation: For lead optimization, prioritize analogs that maximize hydrophobic contacts with Val716 and Lys745 while preserving the hinge H-bond.

References
  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors. ResearchGate.

  • Molecular Docking and ADME Analysis of Substituted Thienopyrimidine Molecules on Colorectal Cancer. Chemistry & Biology Interface.

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Application Notes and Protocols for Molecular Docking of Kinase Inhibitors. BenchChem.

Sources

Safety Operating Guide

4-Methoxythieno[2,3-d]pyrimidine: Proper Disposal & Handling Guide

[1][2][3][4]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 4-Methoxythieno[2,3-d]pyrimidine down the drain. This compound is a heteroaromatic sulfide and a potential marine pollutant.[1] It requires high-temperature incineration with flue gas scrubbing due to sulfur and nitrogen content.[2][1]

  • Primary Disposal Method: High-Temperature Incineration (Organic Waste Stream).[2][1]

  • Waste Classification: Non-RCRA Regulated (unless mixed with listed solvents), but treated as Hazardous Chemical Waste due to irritant/toxic properties.[2][3][1][4]

  • Immediate Hazard: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[2][3][1][4]

Hazard Identification & Technical Justification

To ensure safety, the disposal protocol is dictated by the chemical's functional groups and reactivity profile.[2][3][4]

Chemical Hazard Profile
ParameterSpecificationImplications for Disposal
Signal Word WARNING Standard PPE required (Nitrile gloves, safety glasses).[2][3][1][4]
GHS Codes H315, H319, H335Must be contained to prevent dust generation during transfer.[2][3][4]
Molecular Composition Sulfur (S), Nitrogen (N)Critical: Combustion releases SOₓ and NOₓ gases.[2][3][4] Incinerator must have scrubbers.[1][4]
Physical State Crystalline SolidHigh melting point (>50°C).[2][1][4] Dust explosion hazard if micronized.[1][4]
Reactivity StableIncompatible with strong oxidizing agents.[1]
Why Specific Disposal is Required

Unlike simple hydrocarbons, the thienopyrimidine scaffold contains a thiophene ring fused to a pyrimidine ring.[2][3][4]

  • Sulfur Content: Improper incineration or open burning releases sulfur dioxide (SO₂), a toxic gas and precursor to acid rain.[3][1][4]

  • Nitrogen Content: Thermal decomposition releases nitrogen oxides (NOₓ).[1][4]

  • Aquatic Toxicity: Heterocyclic aromatics often exhibit persistence in aquatic environments; drain disposal is strictly prohibited.[1][4]

Pre-Disposal Handling & Stabilization

Before the waste management team collects the material, the generator (researcher) must stabilize the compound.[2][3][1][4]

Solid Waste (Pure Substance)[1][2][4]
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers to prevent potential catalysis or corrosion over long storage.[1][4]

  • Labeling: Label clearly with the full chemical name and CAS #14080-52-5. Do not use abbreviations like "4-MTP".

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions in the waste bin.[2][3][4]

Solution Waste (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., DMSO, DMF, DCM):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[2][3][1][4]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, or DMSO.[2][3][4]

  • Precipitation (Optional): If the concentration is high (>10%), consider precipitating the solid with water (if using a water-miscible solvent) and filtering it to dispose of as solid waste.[2][3][1][4] This reduces the volume of high-hazard liquid waste.[2][1]

Disposal Decision Matrix

This logic flow ensures the material ends up in the correct regulatory stream.[1][4]

DisposalWorkflowStartWaste Generation:4-Methoxythieno[2,3-d]pyrimidineStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinSolid Waste Bin(Tag: Toxic/Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, MeOH, EtOAc)SolventCheck->NonHaloHaloStreamStream A: Halogenated OrganicIncineration > 1100°CSolidBin->HaloStreamCombined for IncinerationHalo->HaloStreamNonHaloStreamStream B: Non-Halogenated OrganicFuel Blending / IncinerationNonHalo->NonHaloStream

Figure 1: Operational decision tree for segregating thienopyrimidine waste streams.

Emergency Procedures (Spill & Exposure)

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95 dust mask or respirator if powder is fine.[2][3][4]

  • Containment: Do not dry sweep.[1][4] Dampen the solid slightly with an inert solvent (like heptane) or water to suppress dust, or use a HEPA-filtered vacuum.[2][3][1][4]

  • Collection: Scoop into a sealable bag/container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[3][1][4] Place all wipes in the solid waste bin.[1]

Exposure Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4] Seek medical attention (irritant properties can cause corneal damage).[2][3][1][4]

  • Skin Contact: Wash with soap and water.[1][4] If irritation persists (redness/itching), consult a physician.

Regulatory Framework (USA/EU Context)

While 4-Methoxythieno[2,3-d]pyrimidine is not typically listed on the EPA's P-list (acutely toxic) or U-list (toxic), it defaults to the following under RCRA (Resource Conservation and Recovery Act) if not specifically listed:

  • Characteristic Waste: If mixed with ignitable solvents (Flash point <60°C), it carries code D001 .[2][3][1][4]

  • Generator Responsibility: The waste generator must characterize the waste.[1] Due to the lack of extensive toxicological data on this specific intermediate, the Precautionary Principle applies: manage as if it is toxic.[1][4]

Recommended Waste Profile Description

When filling out your institution's waste tag, use this description:

ngcontent-ng-c747876706="" class="ng-star-inserted">

"Solid Organic Waste.[2][4] Contains 4-Methoxythieno[2,3-d]pyrimidine (CAS 14080-52-5).[2][3][1][4][5][6] Heterocyclic Sulfur/Nitrogen compound.[1][7][8][9][10][11] Irritant. Toxic."

References

  • PubChem. (n.d.).[1][4] 4-Methoxythieno[2,3-d]pyrimidine (Compound Summary).[2][3][1][4][5][7][12][13] National Library of Medicine.[1][4] Retrieved February 17, 2026, from [Link][2][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][1][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4]

  • Environmental Protection Agency (EPA). (2023).[2][1][4] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3][1][4] Washington, D.C.[2][3][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.